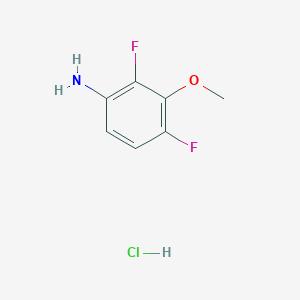

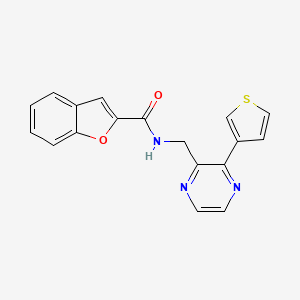

![molecular formula C20H25N3O5 B2455812 Tert-butyl 4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate CAS No. 1923094-26-1](/img/structure/B2455812.png)

Tert-butyl 4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H25N3O5 and its molecular weight is 387.436. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl 4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Medicinal Chemistry

Tert-butyl 4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate has been synthesized with a good yield and selectivity from commercially available 4-bromo-1H-indole using straightforward reagents . This compound serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B. These natural products exhibit various pharmacological properties, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . Researchers are exploring its potential as a lead compound for drug development.

Chemical Synthesis and Methodology

The synthetic route to tert-butyl 4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate involves several key steps. Starting from commercially available 4-bromo-1H-indole, Vilsmeier formylation at the 3-position yields an intermediate (compound 2). Further transformations, including reduction of the aldehyde group, protection of the alcoholic hydroxy group, and introduction of a formyl group, lead to the final compound (compound 6) . The Horner–Wadsworth–Emmons olefination plays a crucial role in introducing the TBS-protected enyne side chain at the 4-position . This synthetic methodology contributes to the efficient preparation of indole derivatives with enyne substituents.

Intermediates for Crizotinib and Related Compounds

Another intriguing application lies in the synthesis of intermediates for biologically active compounds. Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (compound 1) serves as a crucial intermediate for molecules like crizotinib . Crizotinib is a tyrosine kinase inhibitor used in cancer therapy. Researchers utilize tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material for the synthesis of this important intermediate .

Indole Scaffold for Drug Discovery

Indole derivatives, including tert-butyl 4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate, have been recognized as valuable scaffolds for drug discovery. Their diverse biological activities make them attractive targets for medicinal chemistry research. Scientists continue to explore modifications of the indole core to develop novel therapeutic agents . The presence of the 1,2,4-oxadiazole moiety adds further versatility to this scaffold.

Structure–Activity Relationship Studies

Given the compound’s potential as a precursor to biologically active natural products, researchers can perform structure–activity relationship (SAR) studies. By systematically modifying different regions of the molecule, they can elucidate the impact of specific structural features on biological activity. These insights guide the design of optimized analogs with improved pharmacological profiles.

properties

IUPAC Name |

tert-butyl 4-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5/c1-20(2,3)27-19(24)23-8-6-13(7-9-23)10-17-21-18(22-28-17)14-4-5-15-16(11-14)26-12-25-15/h4-5,11,13H,6-10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMIBWQXUKPZFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

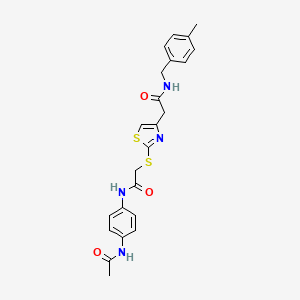

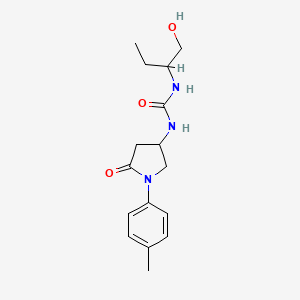

![N-(2-chlorophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide](/img/structure/B2455732.png)

![N-[2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2455735.png)

![5-((2-hydroxyethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2455736.png)

![(4R)-3-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2455737.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2455742.png)

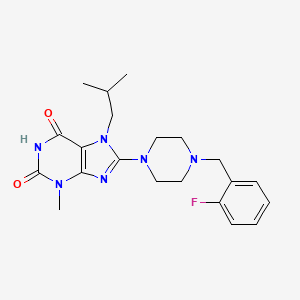

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2455743.png)

![N-allyl-2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide](/img/structure/B2455746.png)

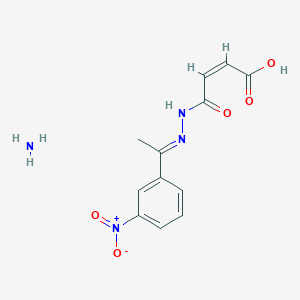

![2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide](/img/structure/B2455749.png)